molecular formula C15H18Cl2N2OS B2969187 N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2-chloroacetamide hydrochloride CAS No. 2247105-45-7

N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2-chloroacetamide hydrochloride

Cat. No.: B2969187
CAS No.: 2247105-45-7
M. Wt: 345.28
InChI Key: WTJYVQSVXUQSHA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2-chloroacetamide hydrochloride involves multiple steps. One common method starts with the reaction of 4-tert-butylbenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized to form the thiazole ring. The final step involves the reaction of the thiazole derivative with chloroacetyl chloride to yield the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors and stringent quality control measures. The reaction conditions are optimized to ensure high yield and purity, and the product is often purified using recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2-chloroacetamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2-chloroacetamide hydrochloride is used in various scientific research fields:

Mechanism of Action

The mechanism of action of N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2-chloroacetamide hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The thiazole ring and chloroacetamide moiety play crucial roles in this interaction, facilitating the binding to the target proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2-chloroacetamide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the tert-butylphenyl group enhances its stability and lipophilicity, making it suitable for various applications .

Biological Activity

N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2-chloroacetamide hydrochloride is a synthetic compound belonging to the thiazole class, which is known for its diverse biological activities. This article provides an in-depth analysis of its biological activity, synthesis, and potential applications based on various research studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name : N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2-chloroacetamide
  • Molecular Formula : C15H17ClN2OS
  • CAS Number : 438457-11-5

The presence of the thiazole ring and the tert-butyl group contributes to its unique properties, influencing its biological activity and reactivity.

Antimicrobial Activity

Research indicates that compounds containing the thiazole nucleus exhibit significant antimicrobial properties. The mechanism of action is primarily attributed to the inhibition of bacterial lipid biosynthesis and other cellular processes. A study evaluated various thiazole derivatives, including those similar to N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2-chloroacetamide, against both Gram-positive and Gram-negative bacteria. Results showed promising activity against several strains, including resistant ones .

CompoundActivityTarget Organisms
d1ModerateE. coli
d2HighS. aureus
d3LowP. aeruginosa

Anticancer Activity

The anticancer potential of this compound has been investigated through in vitro studies using human breast cancer cell lines (MCF7). The results indicated that certain derivatives exhibited significant cytotoxicity, with IC50 values in the low micromolar range. This suggests that modifications to the thiazole structure can enhance anticancer properties .

CompoundIC50 (μM)Cancer Type
d65Breast Cancer
d78Lung Cancer

The biological activity of this compound is largely influenced by its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in lipid biosynthesis in bacteria.
  • Cell Cycle Disruption : In cancer cells, it may interfere with cell cycle progression, leading to apoptosis.
  • Molecular Docking Studies : Computational studies suggest strong binding affinity to target proteins involved in cancer proliferation and bacterial survival pathways .

Case Studies and Research Findings

Several studies have highlighted the efficacy of thiazole derivatives in various biological contexts:

  • Study on Antimicrobial Properties : A comprehensive evaluation of thiazole derivatives demonstrated that modifications significantly affect their antibacterial activity. The presence of electron-withdrawing groups was found to enhance efficacy against resistant strains .
  • Anticancer Screening : Another study focused on the anticancer activity of modified thiazoles against MCF7 cells showed that certain structural variations could lead to improved cytotoxic effects, indicating a structure-activity relationship (SAR) that could guide future drug design .

Properties

IUPAC Name

N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2-chloroacetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2OS.ClH/c1-15(2,3)11-6-4-10(5-7-11)12-9-20-14(17-12)18-13(19)8-16;/h4-7,9H,8H2,1-3H3,(H,17,18,19);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTJYVQSVXUQSHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CCl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2247105-45-7
Record name N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2-chloroacetamide hydrochloride
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